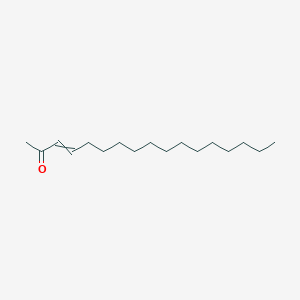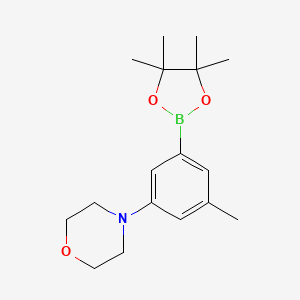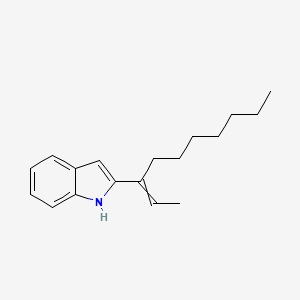![molecular formula C9H9F3O B12588672 [(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene CAS No. 646041-23-8](/img/structure/B12588672.png)
[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene is an organic compound characterized by the presence of a trifluoromethyl group and a methoxy group attached to an ethylbenzene backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may involve the use of catalysts to enhance reaction efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl ketones, while reduction can produce methyl-substituted benzene derivatives .
Aplicaciones Científicas De Investigación
[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of [(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene involves its interaction with molecular targets through its trifluoromethyl and methoxy groups. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can affect the compound’s overall reactivity and stability .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethane: Contains a trifluoromethyl group but lacks the methoxy and ethylbenzene structure.
1,1,1-Trifluoroethane: Similar trifluoromethyl group but different overall structure.
Hexafluoroacetone: Contains trifluoromethyl groups but has a different functional group arrangement.
Uniqueness
[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene is unique due to the combination of its trifluoromethyl and methoxy groups attached to an ethylbenzene backbone. This specific arrangement imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
646041-23-8 |
|---|---|
Fórmula molecular |
C9H9F3O |
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
[(1R)-2,2,2-trifluoro-1-methoxyethyl]benzene |
InChI |
InChI=1S/C9H9F3O/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8H,1H3/t8-/m1/s1 |
Clave InChI |
CPXCVHQRBSRBKE-MRVPVSSYSA-N |
SMILES isomérico |
CO[C@H](C1=CC=CC=C1)C(F)(F)F |
SMILES canónico |
COC(C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(E)-Phenyldiazenyl]phenyl 4-iodobenzoate](/img/structure/B12588608.png)
![2,2'-(But-2-ene-1,4-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12588613.png)
![Benzamide, 2-chloro-N-[4-[(5-cyano-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B12588621.png)
![1-[(1R)-1-Methoxyethyl]-4-(trifluoromethyl)benzene](/img/structure/B12588625.png)


![3-({[(4-Hydroxyphenyl)sulfanyl]amino}methyl)benzaldehyde](/img/structure/B12588645.png)

![Piperidine, 1-[1-cyclohexyl-3-(triethylsilyl)-2-propynyl]-](/img/structure/B12588661.png)


![4-[(S)-Phenyl{[(1S)-1-phenylethyl]amino}methyl]benzene-1,3-diol](/img/structure/B12588679.png)
